o-Sulfobenzoic acid trihydrate
Overview
Description
O-Sulfobenzoic acid trihydrate is a useful research compound. Its molecular formula is C7H12O8S and its molecular weight is 256.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Proton Conductivity Applications
- o-Sulfobenzoic acid trihydrate demonstrates notable proton conductivity properties, influenced by environmental humidity and temperature. This makes it a candidate for research in materials science, especially in areas requiring humidity-sensitive materials (Pisareva et al., 2013).
Chemical Synthesis and Organic Chemistry 2. It is used in the synthesis of zwitterionic esters and oxazoline sulfonic acid derivatives, which have applications in organic chemistry and potentially in pharmaceutical research (Robinson et al., 2004).
Analytical Chemistry Applications 3. In the field of analytical chemistry, o-Sulfobenzoic acid is employed as an efficient eluent for ion chromatographic separations. It aids in the separation and determination of both monovalent and divalent inorganic anions (Vautour et al., 1990).
Materials Science and Engineering 4. This compound is used in materials science, particularly in the modification of polysulfones for potential use in proton-exchange-membrane fuel cells (Lafitte et al., 2002).
Polymers and Membrane Technology 5. It plays a role in the development of novel sulfonated membranes for applications like pervaporation dehydration of acetic acid, highlighting its relevance in membrane technology and polymer research (Wang et al., 2012).
Properties
IUPAC Name |
2-sulfobenzoic acid;trihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.3H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);3*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFHQJQWJNXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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